molecular formula C18H19N3O B2565078 N-{[6-(1,2,3,4-tetrahydroisoquinolin-2-yl)pyridin-3-yl]methyl}prop-2-enamide CAS No. 2094700-11-3

N-{[6-(1,2,3,4-tetrahydroisoquinolin-2-yl)pyridin-3-yl]methyl}prop-2-enamide

Cat. No.: B2565078
CAS No.: 2094700-11-3
M. Wt: 293.37
InChI Key: JPWQZSSLHHISIE-UHFFFAOYSA-N
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Description

N-{[6-(1,2,3,4-tetrahydroisoquinolin-2-yl)pyridin-3-yl]methyl}prop-2-enamide is a complex organic compound that features a unique structure combining a tetrahydroisoquinoline moiety with a pyridine ring and a prop-2-enamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[6-(1,2,3,4-tetrahydroisoquinolin-2-yl)pyridin-3-yl]methyl}prop-2-enamide typically involves multi-step organic reactions One common synthetic route starts with the preparation of the tetrahydroisoquinoline derivative, followed by its coupling with a pyridine derivative

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated synthesis equipment and rigorous quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N-{[6-(1,2,3,4-tetrahydroisoquinolin-2-yl)pyridin-3-yl]methyl}prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles like amines or thiols under mild conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce the corresponding amine.

Scientific Research Applications

N-{[6-(1,2,3,4-tetrahydroisoquinolin-2-yl)pyridin-3-yl]methyl}prop-2-enamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure, which may interact with various biological targets.

    Materials Science: The compound’s structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.

    Biological Research: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its potential biological activities.

Mechanism of Action

The mechanism of action of N-{[6-(1,2,3,4-tetrahydroisoquinolin-2-yl)pyridin-3-yl]methyl}prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[6-(1,2,3,4-tetrahydroisoquinolin-2-yl)pyridin-3-yl]methyl}prop-2-enamide is unique due to its combination of a tetrahydroisoquinoline moiety with a pyridine ring and a prop-2-enamide group. This structure provides distinct chemical and biological properties that are not found in simpler compounds like 2,2’-bipyridine or dimethyl 2,6-pyridinedicarboxylate.

Properties

IUPAC Name

N-[[6-(3,4-dihydro-1H-isoquinolin-2-yl)pyridin-3-yl]methyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O/c1-2-18(22)20-12-14-7-8-17(19-11-14)21-10-9-15-5-3-4-6-16(15)13-21/h2-8,11H,1,9-10,12-13H2,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPWQZSSLHHISIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1=CN=C(C=C1)N2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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